4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine
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Overview
Description
4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine is a chemical compound with the molecular formula C7H3ClF3N3 . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of similar compounds involves adding chlorobenzene and trifluoroacetic anhydride in a reactor drum, cooling it to 0℃, and adding 2 under high agitation in batches . The mixture is then heated to 50℃, and methylsulfonic acid is added to the mixed reaction solution . The mixture is reacted for several hours at specific temperatures, cooled, and then evaporated to dryness with the sodium acetate effect .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazolo[1,5-A]pyrazine core, which is substituted with a chloro group at the 4-position and a trifluoromethyl group at the 2-position .Chemical Reactions Analysis
The Suzuki–Miyaura cross-coupling reaction is one of the most useful methods to create new carbon–carbon (C sp2–C sp2) bonds, and it has been used in the synthesis of compounds similar to this compound . This reaction can be performed using a wide variety of aryl and heteroaryl boronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 297.1±50.0 °C, a density of 1.69±0.1 g/cm3 at 20 °C and 760 Torr, and a pKa of -1.47±0.20 .Scientific Research Applications
Synthesis and Derivative Formation
4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine has been studied for its reactivity and potential in synthesizing various derivatives. For instance, Tsizorik et al. (2018) explored the synthesis of 4-hydrazinylpyrazolo[1,5-а]pyrazines, obtained by reacting 4-chloropyrazolo[1,5-а]pyrazines with hydrazine hydrate. These derivatives form fused rings like 1,2,4-triazole, tetrazole, or 1,2,4-triazine, indicating the versatility of this compound in organic synthesis (Tsizorik et al., 2018).
Pharmaceutical and Biological Activity
Another aspect of research involves the exploration of its biological activities. Xu Li-feng reported the synthesis of 6-arylsubstituted pyrazolo[1,5-a] pyrimidine derivatives, which have shown significant biological activities in medicine (Xu Li-feng, 2011). This indicates the potential of this compound in the development of novel pharmaceutical compounds.
Synthesis of Fused Ring Systems
Further research by Tsizorik et al. (2019) focuses on the synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles and their annulation with the pyridine ring, leading to derivatives of a new pyrazolo[1,5-a]pyrido[2,1-c]pyrazine system (Tsizorik et al., 2019). Such studies highlight the potential of this compound in creating complex heterocyclic structures that could have various applications.
Catalytic Applications
Another study by Hrynyshyn et al. (2019) explores the synthesis of 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines using palladium-catalyzed Suzuki–Miyaura cross-coupling. This work demonstrates the role of this compound in catalytic reactions, which is crucial in the field of synthetic chemistry (Hrynyshyn et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Future research directions could include further exploration of the potential of 4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine and similar compounds as TRK inhibitors, given their association with cell proliferation and differentiation . Additionally, the Suzuki–Miyaura cross-coupling reaction used in the synthesis of these compounds could be further optimized and extended to the synthesis of other biologically active molecules .
properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-6-4-3-5(7(9,10)11)13-14(4)2-1-12-6/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZBLJWPZNVVML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(F)(F)F)C(=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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